molecular formula C11H22Cl2N4 B13592720 1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride

1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B13592720
M. Wt: 281.22 g/mol
InChI Key: ZBBFHJAIRDEKBE-UIKRKWDSSA-N
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Description

1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride is a chemical compound with a complex structure that includes a pyrazole ring, a pyrrolidine ring, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride typically involves multiple steps. One common method includes the reaction of 1-ethyl-1H-pyrazol-4-amine with (S)-2-pyrrolidinecarboxaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
  • 1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
  • 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Uniqueness

1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride is unique due to its specific structural configuration, which includes both a pyrazole and a pyrrolidine ring. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

Molecular Formula

C11H22Cl2N4

Molecular Weight

281.22 g/mol

IUPAC Name

1-ethyl-N-[1-[(2S)-pyrrolidin-2-yl]ethyl]pyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C11H20N4.2ClH/c1-3-15-8-10(7-13-15)14-9(2)11-5-4-6-12-11;;/h7-9,11-12,14H,3-6H2,1-2H3;2*1H/t9?,11-;;/m0../s1

InChI Key

ZBBFHJAIRDEKBE-UIKRKWDSSA-N

Isomeric SMILES

CCN1C=C(C=N1)NC(C)[C@@H]2CCCN2.Cl.Cl

Canonical SMILES

CCN1C=C(C=N1)NC(C)C2CCCN2.Cl.Cl

Origin of Product

United States

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